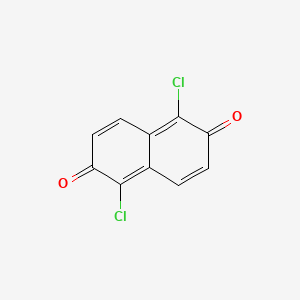
1,5-Dichloronaphthalene-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Dichloronaphthalene-2,6-dione is an organic compound with the molecular formula C10H4Cl2O2 It is a derivative of naphthalene, where two chlorine atoms are substituted at the 1 and 5 positions, and two ketone groups are present at the 2 and 6 positions
準備方法
Synthetic Routes and Reaction Conditions
1,5-Dichloronaphthalene-2,6-dione can be synthesized through several methods. One common approach involves the chlorination of naphthalene followed by oxidation. For instance, naphthalene can be chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to produce 1,5-dichloronaphthalene. This intermediate can then be oxidized using reagents like potassium permanganate or chromium trioxide to introduce the ketone groups at the 2 and 6 positions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination and oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
化学反応の分析
Types of Reactions
1,5-Dichloronaphthalene-2,6-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming diols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Diols.
Substitution: Various substituted naphthalene derivatives.
科学的研究の応用
1,5-Dichloronaphthalene-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,5-dichloronaphthalene-2,6-dione involves its interaction with various molecular targets. The compound can undergo redox reactions, leading to the formation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, leading to cell damage or death. Additionally, the compound can interact with enzymes and proteins, affecting their function and leading to various biological effects .
類似化合物との比較
1,5-Dichloronaphthalene-2,6-dione can be compared with other similar compounds such as:
2,3-Dichloronaphthalene-1,4-dione: Similar structure but different positions of chlorine and ketone groups.
1,4-Dichloronaphthalene: Lacks the ketone groups, leading to different chemical properties.
2-Chloronaphthalene: Only one chlorine atom, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C10H4Cl2O2 |
|---|---|
分子量 |
227.04 g/mol |
IUPAC名 |
1,5-dichloronaphthalene-2,6-dione |
InChI |
InChI=1S/C10H4Cl2O2/c11-9-5-1-3-7(13)10(12)6(5)2-4-8(9)14/h1-4H |
InChIキー |
YQFGMPQXVQIUEC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)C(=C2C1=C(C(=O)C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















